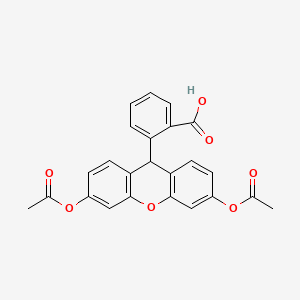

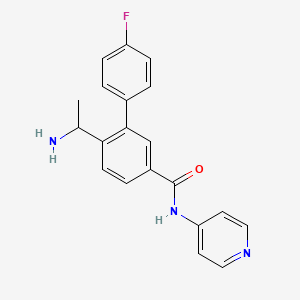

![molecular formula C16H15F3N2O4 B1663520 methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 98625-26-4](/img/structure/B1663520.png)

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Descripción general

Descripción

(S)-(-)-BAY K 8644 es un compuesto químico que funciona como un agonista de los canales de calcio tipo L. Es un análogo estructural de la nifedipina y se utiliza principalmente como una herramienta de investigación bioquímica. Este compuesto es conocido por su actividad inotrópica positiva y su alta solubilidad en lípidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

(S)-(-)-BAY K 8644 se puede sintetizar mediante un proceso de varios pasos que implica la reacción de materiales de partida apropiados en condiciones específicasLas condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) y etanol, con control de temperatura y catalizadores específicos para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de (S)-(-)-BAY K 8644 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, asegurar una alta pureza y rendimiento, e implementar medidas de control de calidad. El compuesto se produce normalmente en forma sólida y se almacena en condiciones controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-(-)-BAY K 8644 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar el grupo nitro presente en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios catalizadores. Las reacciones se llevan a cabo normalmente a temperaturas controladas y en presencia de solventes como DMSO y etanol .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede conducir a la formación de derivados de amina .

Aplicaciones Científicas De Investigación

(S)-(-)-BAY K 8644 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una herramienta para estudiar la actividad del canal de calcio e investigar los efectos de la modulación del canal de calcio.

Biología: Se emplea en la investigación sobre la señalización de calcio celular y su papel en varios procesos fisiológicos.

Medicina: Utilizado en estudios relacionados con las enfermedades cardiovasculares, ya que tiene efectos inotrópicos positivos y vasoconstrictores.

Industria: Se aplica en el desarrollo de nuevos productos farmacéuticos y en el estudio de las interacciones de los fármacos con los canales de calcio

Mecanismo De Acción

(S)-(-)-BAY K 8644 ejerce sus efectos al dirigirse a los canales de calcio dependientes del voltaje tipo L. Aumenta la afluencia de calcio a través de estos canales al prolongar su tiempo de apertura. Esto conduce a una señalización de calcio mejorada dentro de las células, lo que es crucial para varios procesos fisiológicos. La actividad inotrópica positiva del compuesto se debe a su capacidad para aumentar las corrientes de calcio en las células cardíacas .

Comparación Con Compuestos Similares

Compuestos similares

Nifedipina: Un análogo estructural con propiedades de modulación del canal de calcio similares.

®-(+)-BAY K 8644: El enantiómero de (S)-(-)-BAY K 8644, que actúa como un antagonista de los canales de calcio tipo L.

FPL 64176: Otro activador del canal de calcio con propiedades farmacológicas distintas .

Singularidad

(S)-(-)-BAY K 8644 es único debido a su acción agonista específica sobre los canales de calcio tipo L, que lo distingue de su enantiómero ®-(+)-BAY K 8644 que actúa como antagonista. Esta propiedad única lo convierte en una herramienta valiosa en la investigación centrada en la modulación del canal de calcio y los efectos fisiológicos relacionados .

Propiedades

IUPAC Name |

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWDHHVRRZMEI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424954 | |

| Record name | (S)-(-)-BAY K 8644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98625-26-4 | |

| Record name | (-)-(S)-Bay K 8644 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98625-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-BAY K 8644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S(-)-Bay k 8644 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of (S)-(-)-BAY K 8644?

A1: (S)-(-)-BAY K 8644 acts as an agonist of L-type calcium channels (LTCCs). [, , , ] These channels are voltage-gated calcium channels found in various tissues, including cardiac and smooth muscle.

Q2: How does (S)-(-)-BAY K 8644 interact with LTCCs?

A2: (S)-(-)-BAY K 8644 binds to a specific site on the α1 subunit of LTCCs, distinct from the binding sites of other calcium channel modulators like dihydropyridines, phenylalkylamines, and benzothiazepines. [, , , ]

Q3: What are the downstream effects of (S)-(-)-BAY K 8644 binding to LTCCs?

A3: (S)-(-)-BAY K 8644 binding enhances calcium influx into cells by promoting the opening of LTCCs. [, , , ] This increased intracellular calcium concentration leads to a range of physiological effects, including smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release.

Q4: Are there tissue-specific differences in the response to (S)-(-)-BAY K 8644?

A5: Yes, the sensitivity and response to (S)-(-)-BAY K 8644 vary across different tissues and species. [, , ] For instance, some studies show variations in the potency of (S)-(-)-BAY K 8644 in activating LTCCs in cardiac and vascular smooth muscle, potentially due to differences in LTCC subunit composition or other regulatory factors. [, ]

Q5: How do structural modifications to the (S)-(-)-BAY K 8644 molecule affect its activity?

A6: Modifying the structure of (S)-(-)-BAY K 8644 can drastically alter its activity, potency, and selectivity. [, , ] For example, changing the substituents on the dihydropyridine ring can influence its binding affinity for LTCCs. [] The stereochemistry at the chiral center is crucial, with the (S)-enantiomer exhibiting agonist activity, while the (R)-enantiomer acts as an antagonist. [, ]

Q6: What in vitro models have been used to study the effects of (S)-(-)-BAY K 8644?

A8: (S)-(-)-BAY K 8644 has been extensively studied in various in vitro models, including isolated tissues (e.g., rat tail artery, guinea pig ileum), cultured cells (e.g., A7r5 smooth muscle cells, chick neural retina cells), and membrane preparations. [, , ] These models allow for the investigation of its effects on LTCC activity, contractility, calcium influx, and other cellular processes.

Q7: What animal models have been used to investigate the in vivo effects of (S)-(-)-BAY K 8644?

A9: Animal models, such as rats, mice, and dogs, have been employed to evaluate the in vivo effects of (S)-(-)-BAY K 8644. [, , ] These studies have investigated its effects on blood pressure, heart rate, cardiac contractility, and other physiological parameters.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.